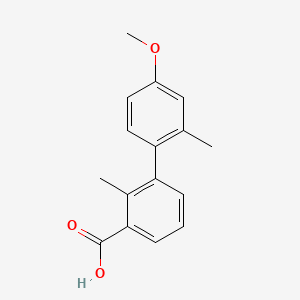

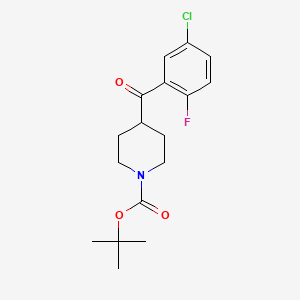

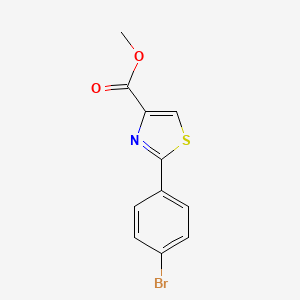

(3-Butoxy-5-methylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Boron Removal in Water Treatment

Boron, often found in seawater, is removed using reverse osmosis (RO) and nanofiltration (NF) membranes, crucial for desalination applications. The speciation of boric acid, a form in which boron exists in seawater, is pivotal for its removal efficiency. Research indicates that the feed solution pH is a critical factor influencing boron rejection by NF/RO membranes, highlighting a potential area for applying boronic acid derivatives in optimizing water treatment processes (Tu, Nghiem, & Chivas, 2010).

Boronic Acid Drugs

The incorporation of boronic acids into medicinal chemistry has led to the approval of several drugs by the FDA and Health Canada, with many others in clinical trials. Boronic acids enhance drug potency and improve pharmacokinetics, making them valuable in drug discovery and development (Plescia & Moitessier, 2020).

Electrochemical Biosensors

Ferroceneboronic acid (FcBA) and its derivatives serve as foundations for electrochemical biosensors, sensitive to sugars, glycated hemoglobin, fluoride ions, and other substances. These sensors rely on the selective binding of boronic acids to diol residues, offering non-enzymatic detection methods for glucose and other analytes, suggesting an application realm for specific boronic acid derivatives in sensor technology (Wang et al., 2014).

Fire Retardant and Wood Preservation

Boron compounds are used for their dual functionality in fire retardancy and wood preservation, especially in outdoor applications. Research on boron fixation in wood to maintain preservation properties underscores the material science application potential for specific boronic acid derivatives (Marney & Russell, 2008).

Boron Nutrition in Plants

Studies on boron nutrition highlight the development of boron-buffered culture systems for controlled plant growth experiments. Such research underscores the agricultural and botanical importance of boronic acid derivatives in creating optimized conditions for plant growth and studying boron's role in plant biology (Asad et al., 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3-butoxy-5-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-3-4-5-15-11-7-9(2)6-10(8-11)12(13)14/h6-8,13-14H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFQPBYXHPOAHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCCCC)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681570 |

Source

|

| Record name | (3-Butoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-80-8 |

Source

|

| Record name | Boronic acid, B-(3-butoxy-5-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Butoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B573014.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B573022.png)

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B573033.png)